The Discovery and Application of 2',6'-Dimethyltyrosine: A Technical Guide
The Discovery and Application of 2',6'-Dimethyltyrosine: A Technical Guide
Introduction: The unnatural amino acid (S)-2',6'-Dimethyltyrosine (DMT) has emerged as a pivotal small molecule in the field of medicinal chemistry, particularly in the development of opioid receptor modulators.[1] Its unique structural feature, the presence of two methyl groups on the phenyl ring of tyrosine, imparts significant conformational constraints. This modification has been instrumental in enhancing the affinity, selectivity, and biological activity of peptides that incorporate it.[2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of DMT, with a focus on its role in opioid receptor research.
Core Concepts and Discovery
The introduction of 2',6'-dimethyl-L-tyrosine in place of the N-terminal tyrosine in opioid peptides has been a successful strategy for improving their pharmacological profiles.[4][5] The two methyl groups restrict the rotation of the aromatic side chain, which can lead to a more favorable conformation for receptor binding. This conformational restriction has been shown to influence receptor affinity and selectivity, often leading to increased potency at one or more opioid receptor types.[4][6] The landmark discovery of H-Dmt-Tic-OH, a potent δ-opioid receptor antagonist, spurred the design and synthesis of numerous analogs, leading to the development of significant therapeutic candidates.[1]
Synthesis of (S)-2',6'-Dimethyltyrosine
The synthesis of (S)-DMT is challenging due to the steric hindrance imposed by the 2',6'-dimethyl substituents.[1] Several synthetic routes have been developed to overcome this challenge.
Experimental Protocol: Microwave-Assisted Negishi Coupling
One efficient method for the synthesis of Boc-protected (S)-2',6'-dimethyl-l-tyrosine utilizes a microwave-assisted Negishi coupling as the key carbon-carbon bond-forming step.[4][7]
Materials:
-
(S)-N-Boc-3-iodo-alanine methyl ester
-
2,6-dimethyl-4-(tert-butyldimethylsilyloxy)phenylzinc chloride
-
Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Anhydrous THF (tetrahydrofuran)
-
Microwave reactor
Procedure:
-
To a solution of (S)-N-Boc-3-iodo-alanine methyl ester in anhydrous THF, add the 2,6-dimethyl-4-(tert-butyldimethylsilyloxy)phenylzinc chloride solution.
-
Add Pd2(dba)3 and SPhos to the reaction mixture.
-
Heat the reaction mixture in a microwave reactor at 100 °C for 30 minutes.
-
After cooling, quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired Boc-protected 2',6'-dimethyl-l-tyrosine methyl ester.
-
Hydrolyze the methyl ester using LiOH in a mixture of THF and water.
-
Acidify the reaction mixture and extract the product with ethyl acetate.
-
Dry the organic layer, filter, and concentrate to obtain Boc-(S)-2',6'-Dimethyltyrosine.
Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of Boc-(S)-2',6'-Dimethyltyrosine.
Biological Activity and Applications
The primary application of 2',6'-Dimethyltyrosine is in the development of opioid receptor modulators.[1][4] Its incorporation into peptides can significantly alter their affinity and selectivity for the μ (mu), δ (delta), and κ (kappa) opioid receptors.
Quantitative Data on DMT-Containing Peptides
The following tables summarize the binding affinities (Ki) and in vitro bioactivities (IC50) of several representative DMT-containing opioid peptides.
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| H-Dmt-Tic-Asp-Bid | δ | Potent Agonist | [7] |
| H-Dmt-Tic-Gly-Bid | δ | Potent Agonist | [7] |
| Dmt-substituted endomorphin-2 analogs | μ | High Affinity | [8] |
| Compound | Assay | IC50 (nM) | Reference |
| H-Dmt-Tic-Asp-Bid | MVD (δ agonism) | 0.12 | [7] |
| Deltorphin B analog with Dmt | MVD (δ agonism) | 0.32-0.53 | [7] |
Experimental Protocols for Biological Evaluation
Radioligand Binding Assay:
This assay is used to determine the binding affinity of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).
-
Radioligand specific for the receptor (e.g., [³H]DAMGO for μ-opioid receptor).
-
Test compound (DMT-containing peptide).
-
Assay buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Caption: A flowchart outlining the general procedure for a radioligand binding assay.
Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) Bioassays:
These are functional assays that measure the agonist or antagonist activity of a compound on smooth muscle preparations rich in μ (GPI) and δ (MVD) opioid receptors, respectively.
Procedure (General):
-
Isolate the guinea pig ileum or mouse vas deferens tissue and mount it in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and aerated with 95% O2/5% CO2.
-
Electrically stimulate the tissue to induce contractions.
-
Add the test compound to the organ bath and measure its effect on the electrically induced contractions.
-
An agonist will inhibit the contractions, while an antagonist will reverse the inhibitory effect of a known agonist.
-
Construct a dose-response curve to determine the IC50 (for agonists) or pA2 (for antagonists) values.
Signaling Pathways
The biological effects of DMT-containing peptides are mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).
Opioid Receptor Signaling Pathway
Caption: A simplified diagram of the canonical opioid receptor signaling cascade.
While the primary focus of DMT research has been on opioid receptors, some studies have explored its potential as an inhibitor of the Grb2-SH2 domain, a key component in growth factor signaling pathways.
Grb2-SH2 Domain Signaling Pathway
Caption: An overview of the Grb2-mediated signaling cascade and the potential point of inhibition.
Conclusion
2',6'-Dimethyltyrosine has proven to be a valuable tool in drug discovery, particularly for the development of novel opioid receptor ligands. Its ability to confer conformational rigidity has led to the creation of peptides with enhanced potency and selectivity. The synthetic and analytical methods outlined in this guide provide a framework for researchers to further explore the potential of this unique amino acid in designing next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The bioassay of cannabinoids using the mouse isolated vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pain Transmission Pathway – Opioid Peptides [sites.tufts.edu]
- 7. Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GRB2 [collab.its.virginia.edu]
